molecular formula C6H10O B2718087 2,5-Dihydro-2,2-dimethylfuran CAS No. 36043-04-6

2,5-Dihydro-2,2-dimethylfuran

Cat. No. B2718087
CAS RN: 36043-04-6
M. Wt: 98.145
InChI Key: VTJBOLLYKNPLGP-UHFFFAOYSA-N
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Description

2,5-Dihydro-2,2-dimethylfuran is a pyrimidine derivative . It is used in laboratory chemicals and synthesis of substances .


Synthesis Analysis

The synthesis of 2,5-Dihydro-2,2-dimethylfuran has been reported. It involves the electrolysis of furan in methanol . A three-step strategy is proposed for the functionalization of the methyl group of 2,5-dimethylfuran, encompassing the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of 2,5-Dihydro-2,2-dimethylfuran is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The formation process of soot from 2,5-dimethylfuran pyrolysis has been studied . The pyrolysis of 2,5-dimethylfuran in the initial stage can generate many soot precursors, which paves the way for its rapid formation of soot .


Physical And Chemical Properties Analysis

2,5-Dimethylfuran is a heterocyclic compound with the formula (CH3)2C4H2O . It is a colorless, volatile liquid . It has a density of 0.8897 g/cm3, a melting point of -62 °C, and a boiling point of 92 to 94 °C .

Scientific Research Applications

Organic Synthesis and Building Blocks

2,5-Dimethylfuran: serves as a valuable building block in organic synthesis. Researchers use it to construct more complex molecules due to its reactivity and versatility. Specifically, it can act as a reactant in the preparation of exo-maleimide-dimethylfuran cyclo adducts . These adducts play a crucial role in the synthesis of oligonucleotide conjugates .

Biofuel Candidate

In recent years, 2,5-Dimethylfuran has emerged as a promising biofuel candidate. Here’s why:

Selective Hydrogenation Catalyst

Researchers have investigated the catalytic synthesis of 2,5-Dimethylfuran from 5-hydroxymethylfurfural (HMF) . The process involves selective hydrogenation, and Co/N–C catalysts with varying cobalt contents have demonstrated high activity for this conversion. This application is relevant for sustainable production pathways .

Safety and Hazards

2,5-Dimethylfuran is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, and is harmful to aquatic life . It is advised to avoid breathing mist or vapors, avoid contact with skin and eyes, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5,5-dimethyl-2H-furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6(2)4-3-5-7-6/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJBOLLYKNPLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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